
4-(ethylamino)-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(ethylamino)-1H-pyridin-2-one is a heterocyclic organic compound that features a pyridinone ring substituted with an ethylamino group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both an amino group and a pyridinone ring endows it with unique chemical properties that can be exploited in different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylamino)-1H-pyridin-2-one can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with ethylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-chloropyridine and ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, often in a solvent like ethanol or water.
Procedure: The 2-chloropyridine is reacted with ethylamine at elevated temperatures (around 80-100°C) for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, solvent recovery and recycling are often implemented to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(ethylamino)-1H-pyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridinone ring can be reduced to form dihydropyridinone derivatives.
Substitution: The ethylamino group can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Nitroso-4-(ethylamino)-1H-pyridin-2-one, Nitro-4-(ethylamino)-1H-pyridin-2-one.
Reduction: 4-(ethylamino)-1,2-dihydropyridin-2-one.
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(ethylamino)-1H-pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(ethylamino)-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds with active sites, while the pyridinone ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
4-(ethylamino)-1H-pyridin-2-one can be compared with other similar compounds, such as:
Pyridazinone Derivatives: These compounds also contain a nitrogen heterocycle and exhibit a range of biological activities, including anti-inflammatory and anticancer properties.
Pyridine Derivatives: Compounds like 2-aminopyridine and 4-aminopyridine share structural similarities but differ in their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be tailored for various applications.
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
4-(ethylamino)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-2-8-6-3-4-9-7(10)5-6/h3-5H,2H2,1H3,(H2,8,9,10) |
Clave InChI |
MVWPOLCEUHMOMC-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC(=O)NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


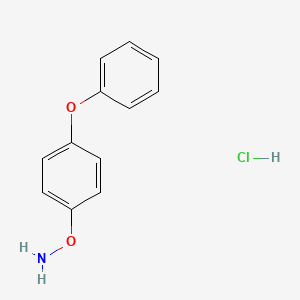
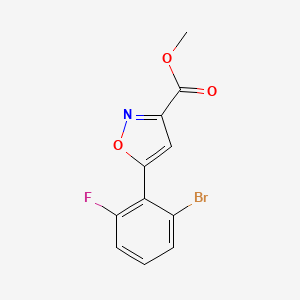

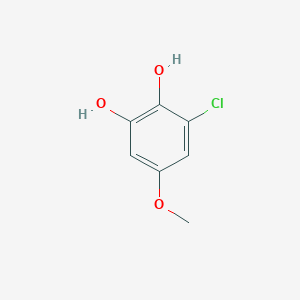
![Methyl (R)-1-[3-(Boc-amino)-4-(phenylthio)butyl]piperidine-4-carboxylate Oxalate](/img/structure/B13702515.png)
![2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B13702523.png)
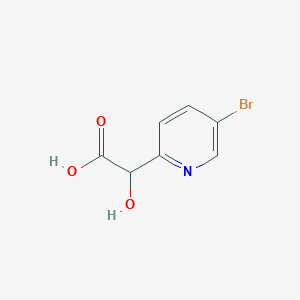
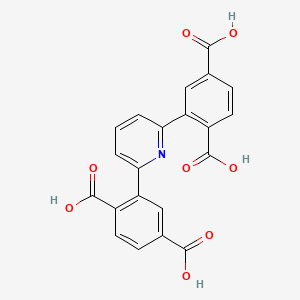

![4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13702540.png)


![8-ethyl-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13702576.png)

